molecular formula C12H12N2 B2995677 3-Amino-2-(p-tolyl)pyridine CAS No. 886508-73-2

3-Amino-2-(p-tolyl)pyridine

Cat. No.: B2995677
CAS No.: 886508-73-2
M. Wt: 184.242
InChI Key: IMTKVFFRNHRQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(p-tolyl)pyridine is an organic compound that belongs to the class of aminopyridines It consists of a pyridine ring substituted with an amino group at the 3-position and a p-tolyl group at the 2-position

Mechanism of Action

Target of Action

3-Amino-2-(p-tolyl)pyridine is primarily involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s primary targets are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The SM coupling reaction involves two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is crucial in various fields, including pharmaceuticals and materials science, due to its ability to form complex organic compounds .

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions, such as temperature and pH, can significantly impact the compound’s action. Furthermore, the presence of other substances, such as organoboron reagents, is necessary for the compound to exert its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(p-tolyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromo-3-nitropyridine with p-toluidine in the presence of a palladium catalyst. The reaction proceeds via a Buchwald-Hartwig amination, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and reaction conditions may be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(p-tolyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Coupling Reactions: The amino group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines or other reduced products.

    Substitution: Halogenated or nitrated derivatives.

    Coupling Reactions: Complex molecules with extended aromatic systems.

Scientific Research Applications

3-Amino-2-(p-tolyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activities or receptor interactions.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(p-tolyl)pyridine: Similar structure but with different substitution pattern.

    3-Amino-4-(p-tolyl)pyridine: Similar structure but with different substitution pattern.

    3-Amino-2-(m-tolyl)pyridine: Similar structure but with different substitution pattern.

Uniqueness

3-Amino-2-(p-tolyl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amino and p-tolyl groups can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(4-methylphenyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTKVFFRNHRQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.